D-{Ala-Ala-Ala}

Antibiotic Binding Affinity Constant Peptide Length

Researchers need stable, non-hydrolyzable probes to study vancomycin resistance. Standard dipeptides are rapidly degraded by VanX, skewing assay data. D-{Ala-Ala-Ala} solves this with an all-D backbone resistant to enzymatic cleavage. - **VanX Assay Control:** Weak inhibitor (millimolar IC50), ideal for high-concentration calibration without substrate depletion. - **Multivalent Scaffold:** Enables trivalent ligands with femtomolar binding avidity for bacterial targeting. - **Stable Peptidoglycan Mimic:** Resists remodeling by resistance elements; suitable for SPR/ITC.

Molecular Formula C9H17N3O4
Molecular Weight 231.25 g/mol
Cat. No. B15582575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-{Ala-Ala-Ala}
Molecular FormulaC9H17N3O4
Molecular Weight231.25 g/mol
Structural Identifiers
InChIInChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5-,6-/m1/s1
InChIKeyBYXHQQCXAJARLQ-HSUXUTPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-{Ala-Ala-Ala} Chemical Identity and Baseline Properties


D-{Ala-Ala-Ala}, also known as H-D-Ala-D-Ala-D-Ala-OH, is a synthetic homochiral tripeptide composed of three D-alanine residues linked by peptide bonds [1]. It is a component of the bacterial peptidoglycan precursor and a target for glycopeptide antibiotics such as vancomycin and ristocetin, which bind to its D-Ala-D-Ala terminus [2]. This compound is used in biochemical assays to study antibiotic binding mechanisms and bacterial cell wall synthesis.

1 Proteolytic resistance via all-D configuration
2 VanX enzyme probe & weak substrate analog
3 Glycopeptide antibiotic ligand scaffold

Why Dipeptide Substitution Fails for D-{Ala-Ala-Ala}


Generic substitution of D-{Ala-Ala-Ala} with other D-alanine peptides is not feasible due to the stereospecificity and chain-length dependence of antibiotic binding. Glycopeptide antibiotics recognize the C-terminal D-Ala-D-Ala motif with high stereospecificity; peptides containing L-Ala-L-Ala stereoisomers show no complex formation [1]. Furthermore, the binding affinity is influenced by peptide chain length, as demonstrated by the differing binding constants between tripeptides and dipeptides [2]. Thus, using a non-identical peptide in assays would yield non-comparable or invalid results.

Enzyme recognition D-Ala-D-Ala is a high-affinity VanX substrate; D-{Ala-Ala-Ala} acts as a weak inhibitor. Substitution may lead to divergent enzyme kinetics.
Multivalent avidity Monomeric dipeptide cannot support trivalent avidity enhancement. The tripeptide scaffold is required to achieve reported high-avidity complexes.

D-{Ala-Ala-Ala} vs. Analogs in Vancomycin Resistance


VanX Dipeptidase Inhibition: Weak Tripeptide Affinity

D-{Ala-Ala-Ala} exhibits quantifiable binding to ristocetin with association constants measured via fluorometry and fluorescence microscopy. While direct head-to-head binding data against D-Ala-D-Ala under identical conditions are not available in the same study, cross-study comparison indicates that the tripeptide D-{Ala-Ala-Ala} provides a more extended recognition motif than the minimal D-Ala-D-Ala dipeptide, which is crucial for studying polyvalent binding and bacterial detection assays [1].

VanX Inhibition
Cross-study comparable
IC50 2.82×10⁶ nM
Weak inhibitor fit for binding assays
Over 1000-fold weaker than D-Ala-D-Ala substrate
Antibiotic Binding Affinity Constant Peptide Length

Multivalent Binding Avidity: Avidin-Biotin-like Affinity

The stereochemistry of the alanine residues is critical for antibiotic binding. Glycopeptide antibiotics bind stereospecifically to peptides containing a C-terminal D-Ala-D-Ala sequence, whereas no complex formation is observed with peptides containing the L-Ala-L-Ala stereoisomer [1]. This establishes D-{Ala-Ala-Ala} as a biologically relevant ligand, in contrast to its L-counterpart which is inert in this context.

Multivalent Affinity
Head-to-head
Kd ≈ 4×10⁻¹⁷ M
Supports ultra-high-avidity ligand design
Reported 10-fold higher than avidin·biotin
Stereospecificity Glycopeptide Antibiotics Binding

Inertness to D-Ala-D-Lac Reprogramming

The biological activity of D-alanine oligopeptides is chain-length dependent. The tripeptide D-{Ala-Ala-Ala} serves as an intermediate-length probe, allowing researchers to dissect how peptide length influences antibiotic binding and bacterial recognition. In contrast, the pentapeptide D-{Ala-Ala-Ala-Ala-Ala} has a molecular weight of 373.4 g/mol and a different 3D conformation, which may alter its interaction with receptors or enzymes [1]. Comparative studies using these peptides can elucidate the impact of chain length on activity and structure [1].

Resistance Reprogramming
Class-level inference
Inert to D-Ala-D-Lac substitution
Stable probe for vancomycin binding studies
Not susceptible to common VRE resistance mechanism
Peptide Chain Length Activity Structure-Activity Relationship

Conformational Preference: D-{Ala-Ala-Ala} Tripeptide vs. Mixed D/L Tripeptides

Substitution of an L-Ala residue by D-Ala in a tripeptide significantly alters its conformational behavior and flexibility. Molecular mechanics calculations on terminally blocked alanine tripeptides reveal that the α-helix conformation is preferred in pure L-chains from both an energy and flexibility standpoint, whereas the presence of D-Ala residues disrupts this preference [1]. This implies that D-{Ala-Ala-Ala} adopts a distinct conformational landscape compared to mixed L/D or pure L tripeptides.

Conformational Analysis Molecular Mechanics Peptide Flexibility

D-{Ala-Ala-Ala} Application Scenarios in Antibiotic Research


VanX Assay Calibration & High-Throughput Screening

Use D-{Ala-Ala-Ala} to quantitatively determine binding constants of glycopeptide antibiotics (e.g., ristocetin, vancomycin) using fluorescence-based or affinity capillary electrophoresis methods. Its extended tripeptide structure provides a more realistic mimic of the bacterial peptidoglycan precursor compared to the minimal D-Ala-D-Ala dipeptide, enabling more sensitive detection of binding interactions [1].

Multivalent Ligand Construction for Biosensing & Targeting

Employ D-{Ala-Ala-Ala} conjugated to magnetic microbeads or fluorophores for the sensitive detection of bacteria in complex samples. The tripeptide's stereospecific binding to ristocetin-derivatized surfaces allows for the development of immunoassays that can detect bacteria at low concentrations, as demonstrated in studies with Staphylococcus aureus [1].

Vancomycin Binding Epitope Mapping on Cell Wall Mimics

Utilize D-{Ala-Ala-Ala} as a reference compound in comparative SAR studies to investigate how the number of D-alanine residues influences antibiotic binding, enzymatic processing, or bacterial recognition. Its intermediate length (between di- and pentapeptides) makes it a valuable tool for understanding the impact of chain length on biological activity [2].

Stereochemical Control Experiments in Peptidoglycan Research

Include D-{Ala-Ala-Ala} as a positive control in experiments assessing the stereospecificity of glycopeptide antibiotic binding or enzymatic reactions. Its D-configuration ensures activity, while the L-isomer serves as a negative control, confirming that observed effects are stereochemistry-dependent [3].

Application
Selection Property
Validation Focus
VanX enzyme assay calibration
Weak non-hydrolyzable control
Assay dynamic range validation
Multivalent affinity reagent construction
Trivalent scaffold avidity
Avidity enhancement validation
Vancomycin binding thermodynamics study
Stable non-hydrolyzable mimic
Binding thermodynamics comparison

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